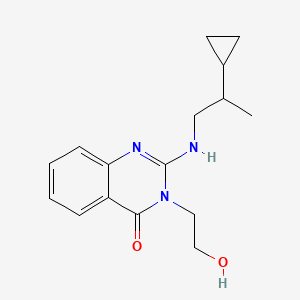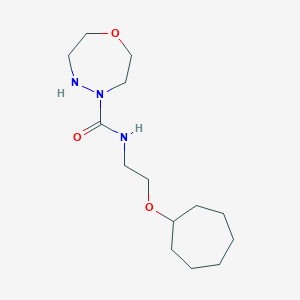
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one, also known as CPQA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit inhibitory effects on several protein kinases, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and survival, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one has been shown to exhibit potent inhibitory effects on several protein kinases, leading to the suppression of tumor growth and inflammation. It has also been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one is its potent inhibitory effects on several protein kinases, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one is its relatively low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one. One area of research could focus on the development of more potent and selective inhibitors of specific protein kinases. Another potential direction could be the investigation of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Additionally, further studies could be conducted to investigate the potential use of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one in the treatment of other diseases, such as inflammation and autoimmune disorders.
Métodos De Síntesis
The synthesis of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one involves several steps, including the reaction of 2-amino-4-cyclopropyl-6-(2-hydroxyethyl)quinazoline with 2-bromo-1-cyclopropylpropane in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to yield the final product.
Aplicaciones Científicas De Investigación
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory effects on several protein kinases, including EGFR, PDGFR, and VEGFR, which are known to play a role in the development and progression of various diseases such as cancer and inflammation. 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one has also been shown to exhibit anti-tumor activity in preclinical studies.
Propiedades
IUPAC Name |
2-(2-cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(12-6-7-12)10-17-16-18-14-5-3-2-4-13(14)15(21)19(16)8-9-20/h2-5,11-12,20H,6-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFQOPIBTMEYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=CC=CC=C2C(=O)N1CCO)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide](/img/structure/B7437608.png)
![N-[(2S)-1-(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-3-hydroxy-1-oxopropan-2-yl]-4-fluorobenzamide](/img/structure/B7437611.png)
![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7437617.png)
![[4-[3-(2-Methoxyphenoxy)piperidin-1-yl]pyridin-3-yl]methanol](/img/structure/B7437630.png)
![2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7437632.png)
![3-(3-Methoxy-1,2-thiazol-4-yl)-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B7437644.png)

![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)
![2,3,3,3-tetrafluoro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]propanamide](/img/structure/B7437667.png)

![6-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B7437686.png)
![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)

![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)